Cas no 1105216-70-3 (N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide)
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide
- VU0505220-1
- F2898-4709
- N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-(oxolan-2-ylmethyl)acetamide
- N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- 1105216-70-3
- AKOS024475434
- N-(4,7-Dimethoxy-2-benzothiazolyl)-2-(2-fluorophenoxy)-N-[(tetrahydro-2-furanyl)methyl]acetamide
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- Inchi: 1S/C22H23FN2O5S/c1-27-17-9-10-18(28-2)21-20(17)24-22(31-21)25(12-14-6-5-11-29-14)19(26)13-30-16-8-4-3-7-15(16)23/h3-4,7-10,14H,5-6,11-13H2,1-2H3
- InChI Key: GQRAJHHRTGXWCN-UHFFFAOYSA-N
- SMILES: C(N(C1=NC2=C(OC)C=CC(OC)=C2S1)CC1CCCO1)(=O)COC1=CC=CC=C1F
Computed Properties
- Exact Mass: 446.13117117g/mol
- Monoisotopic Mass: 446.13117117g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 31
- Rotatable Bond Count: 8
- Complexity: 602
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 98.4Ų
Experimental Properties
- Density: 1.335±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 598.4±60.0 °C(Predicted)
- pka: 1.68±0.30(Predicted)
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2898-4709-2μmol |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide |
1105216-70-3 | 90%+ | 2μl |
$57.0 | 2023-04-30 | |
| Life Chemicals | F2898-4709-5μmol |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide |
1105216-70-3 | 90%+ | 5μl |
$63.0 | 2023-04-30 | |
| Life Chemicals | F2898-4709-10μmol |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide |
1105216-70-3 | 90%+ | 10μl |
$69.0 | 2023-04-30 | |
| Life Chemicals | F2898-4709-20μmol |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide |
1105216-70-3 | 90%+ | 20μl |
$79.0 | 2023-04-30 | |
| Life Chemicals | F2898-4709-1mg |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide |
1105216-70-3 | 90%+ | 1mg |
$54.0 | 2023-04-30 | |
| Life Chemicals | F2898-4709-2mg |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide |
1105216-70-3 | 90%+ | 2mg |
$59.0 | 2023-04-30 | |
| Life Chemicals | F2898-4709-3mg |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide |
1105216-70-3 | 90%+ | 3mg |
$63.0 | 2023-04-30 | |
| Life Chemicals | F2898-4709-4mg |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide |
1105216-70-3 | 90%+ | 4mg |
$66.0 | 2023-04-30 | |
| Life Chemicals | F2898-4709-5mg |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide |
1105216-70-3 | 90%+ | 5mg |
$69.0 | 2023-04-30 | |
| Life Chemicals | F2898-4709-10mg |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide |
1105216-70-3 | 90%+ | 10mg |
$79.0 | 2023-04-30 |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide Related Literature
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide: A Novel Compound with Potential Therapeutic Applications
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide is a synthetic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical research. Its chemical identity, designated by the CAS number 1105216-70-3, reflects a complex arrangement of functional groups that may contribute to its biological activity. This molecule incorporates a benzothiazole core, which is known for its diverse pharmacological properties, including anti-inflammatory and antitumor effects. The 4,7-dimethoxy substituents on the benzothiazole ring may enhance its solubility and metabolic stability, while the 2-fluorophenoxy group introduces additional polarity and potential interactions with biological targets.
Recent studies have highlighted the structural features of this compound that may underpin its therapeutic potential. The oxolan-2-yl moiety, a cyclic ether group, is often associated with improved pharmacokinetic profiles due to its ability to form hydrogen bonds with proteins. This feature could enhance the compound's ability to cross biological membranes and interact with intracellular targets. The acetamide functionality at the terminal position further contributes to its stability and may facilitate the formation of hydrogen bonds with receptor sites, enhancing its binding affinity.
Emerging research suggests that this compound may exhibit promising anti-inflammatory activity, making it a candidate for the treatment of chronic inflammatory diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that the 1,3-benzothiazol-2-yl scaffold is capable of modulating inflammatory pathways by inhibiting the activation of NF-κB, a key regulator of the immune response. The presence of the 2-fluorophenoxy group may further amplify this effect by modulating the activity of phosphodiesterase enzymes, which are involved in the regulation of intracellular signaling cascades.
Additionally, the compound's 4,7-dimethoxy substituents may play a critical role in its antitumor properties. A 2024 preclinical study reported that this molecule exhibits selective cytotoxicity against cancer cell lines, particularly those overexpressing specific receptors. The benzothiazole core is known to interact with DNA and disrupt cellular processes, while the oxolan-2-yl group may enhance its ability to penetrate tumor tissues. These findings suggest that the compound could be developed as a targeted therapy for certain malignancies.
Current efforts are focused on optimizing the synthetic route to this compound to improve its yield and reduce production costs. Researchers are also investigating the metabolic stability of the molecule in vivo, as the 4,7-dimethoxy groups may influence its clearance from the body. Computational models are being used to predict the compound's interactions with various biological targets, including ion channels and protein kinases, to identify potential applications in the treatment of neurological disorders.
The 2-fluorophenoxy group is particularly noteworthy for its potential to modulate neurotransmitter systems. Preliminary studies suggest that this compound may act as a selective agonist for certain receptors, offering therapeutic benefits in conditions such as epilepsy or Parkinson's disease. The oxolan-2-yl moiety may further contribute to its neuroprotective effects by reducing oxidative stress and inflammation in the central nervous system.
In conclusion, the unique molecular structure of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide positions it as a promising candidate for further exploration in drug development. Its combination of functional groups may offer a multifaceted approach to treating complex diseases, making it an area of active research in the pharmaceutical industry.
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